Valinomycin

Overview

Description

Valinomycin is a naturally occurring dodecadepsipeptide used in the transport of potassium and as an antibiotic . It is obtained from the cells of several Streptomyces species, S. fulvissimus being a notable one . It is a member of the group of natural neutral ionophores because it does not have a residual charge .

Synthesis Analysis

This compound is a nonribosomal peptide that was discovered from Streptomyces in 1955 . The this compound biosynthetic gene cluster has been characterized in two independent isolates . The DNA sequences representing the this compound gene cluster are highly conserved among all eight environmental strains .Molecular Structure Analysis

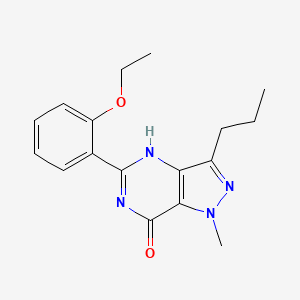

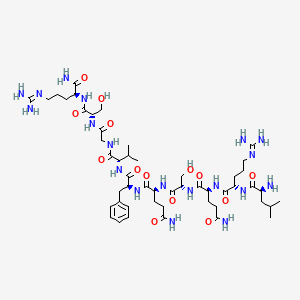

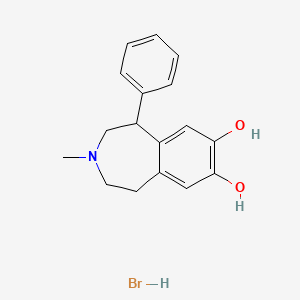

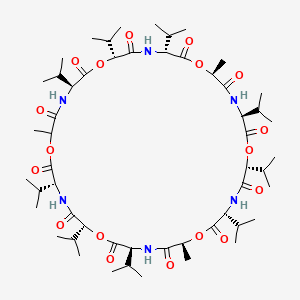

This compound consists of enantiomers D- and L-valine (Val), D- alpha-hydroxyisovaleric acid, and L- lactic acid . Structures are alternately bound via amide and ester bridges . It is composed of 3 moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid linked alternately to form a 36-membered ring .Chemical Reactions Analysis

This compound acts as a nonmetallic isoforming agent in potassium selective electrodes . This ionophore is used to study membrane vesicles, where it may be selectively applied by experimental design to reduce or eliminate the electrochemical gradient across a membrane .Physical And Chemical Properties Analysis

This compound is a dodecadepsipeptide, that is, it is made of twelve alternating amino acids and esters to form a macrocyclic molecule . The twelve carbonyl groups are essential for the binding of metal ions, and also for solvation in polar solvents .Scientific Research Applications

Ionophore Properties and Effects on Cell Membranes

Valinomycin, a depsipeptide antibiotic, acts as a potassium ionophore, selectively translocating potassium across biological membranes. This property influences various cellular activities. For instance, it has been observed to inhibit phytohemagglutinin-stimulated blastogenesis and proliferation in human lymphocytes by affecting the cell membrane, without inducing toxicity or uncoupling oxidative phosphorylation. The inhibition can be reversed by increasing the external media's potassium concentration, indicating a role of cation fluxes and membrane potential in lymphocyte stimulation (Daniele & Holian, 1976).

Antiviral Properties

This compound has demonstrated significant potency against severe acute respiratory syndrome coronavirus (SARS-CoV) in infected Vero E6 cells. The biosynthetic gene cluster of this compound has been identified in Streptomyces tsusimaensis ATCC 15141, which is vital for generating analogues through metabolic engineering (Cheng, 2006).

Application in Cancer Research

This compound has been explored for its antitumor effects. It was found that incorporating this compound into liposomes reduces its toxicity while maintaining or enhancing its antitumor efficacy against leukemia in mice (Daoud & Juliano, 1986).

Role in Apoptosis

This compound induces apoptosis in ascites hepatoma cells by collapsing the mitochondrial membrane potential. This process involves depolarization of mitochondria and activation of caspase-3-like protease, without involving reactive oxygen species, intracellular calcium increase, or protein synthesis (Inai et al., 1997).

Molecular Structure and Transport Properties

The molecular structure of this compound, determined by X-ray crystallography, shows its interaction with potassium ions, affecting ion transport in mitochondrial systems (Pinkerton et al., 1969).

Bioactive Compounds in Marine Sponges

This compound, isolated from Mediterranean sponges, exhibits novel anti-parasitic activities against Leishmania major and Trypanosoma brucei brucei, highlighting the potential of marine actinomycetes in producing bioactive compounds (Pimentel-Elardo et al., 2010).

Mechanism of Action

Target of Action

Valinomycin is a naturally occurring dodecadepsipeptide that primarily targets potassium ions within the cell membrane . It is highly selective for potassium ions over sodium ions .

Mode of Action

This compound functions as a potassium-specific transporter . It facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient . This means it helps potassium ions move from areas of high concentration to areas of low concentration across the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion transport across the cell membrane . By facilitating the movement of potassium ions, this compound disrupts the normal potassium gradient across the membrane . This can lead to various downstream effects, including changes in cell signaling and cellular functions .

Result of Action

The primary result of this compound’s action is the dissipation of the potassium ion gradient across the cell membrane . This can disrupt normal cellular functions and lead to cell death . In addition, this compound has been shown to inhibit protein synthesis at the level of elongation .

Action Environment

The action of this compound is influenced by the environmental concentration of potassium ions . Higher concentrations of potassium ions would increase the activity of this compound. Additionally, the presence of other ions, such as sodium ions, could potentially affect the selectivity and efficiency of this compound .

Safety and Hazards

Future Directions

While numerous studies have revealed that the effect of valinomycin on cells is primarily due to the dissipation of membrane potential, inhibition of protein synthesis at the level of elongation was proven to be another mode of action of this compound . This opens up new avenues for future research and development of this compound .

properties

IUPAC Name |

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFNRCROJUBPLU-DNDCDFAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90N6O18 | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041150 | |

| Record name | Valinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998), Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valinomycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in petroleum ether | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Shiny rectangular plates | |

CAS RN |

2001-95-8 | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valinomycin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N561YS75MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 °F (EPA, 1998), 190 °C | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?

A1: this compound selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].

Q2: Does this compound affect other cellular processes besides ion transport?

A2: Research indicates that this compound can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by this compound-mediated K+ efflux [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].

Q4: What spectroscopic techniques are used to characterize the structure of this compound and its complexes?

A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of this compound and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within this compound complexes [].

Q5: In what types of systems and under what conditions is this compound typically used for research?

A5: this compound is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].

Q6: How does the membrane surface charge influence this compound's activity?

A6: Studies using synthetic lipid monolayers revealed that this compound effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure this compound monolayers, highlighting the importance of membrane surface charge [, ].

Q7: Does this compound act as a catalyst in any reactions?

A7: this compound is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of this compound [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: Modifications to the this compound structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to this compound []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682057.png)